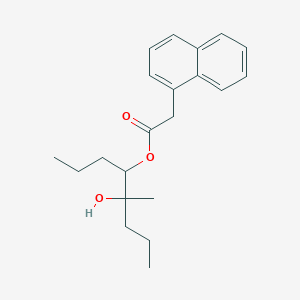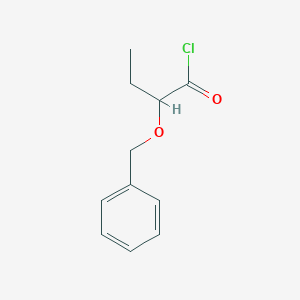
2-(Benzyloxy)butanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)butanoyl chloride is an organic compound characterized by the presence of a benzyloxy group attached to a butanoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)butanoyl chloride can be synthesized through the reaction of 2-(benzyloxy)butanoic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids into acyl chlorides. The process is typically carried out in a controlled environment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(benzyloxy)butanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the synthesis of this compound from 2-(benzyloxy)butanoic acid.
Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.
Lithium Aluminum Hydride (LiAlH₄): Reduces the acyl chloride to the corresponding alcohol.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(Benzyloxy)butanoic Acid: Formed through hydrolysis.
2-(Benzyloxy)butanol: Formed through reduction.
Applications De Recherche Scientifique
2-(Benzyloxy)butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mécanisme D'action
The reactivity of 2-(Benzyloxy)butanoyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, providing additional functionalization options.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butanoyl chain.
Butanoyl Chloride: Similar in structure but lacks the benzyloxy group.
2-(Benzyloxy)acetyl Chloride: Similar in structure but has a shorter carbon chain.
Uniqueness
2-(Benzyloxy)butanoyl chloride is unique due to the combination of the benzyloxy group and the butanoyl chloride moiety. This combination provides distinct reactivity and functionalization options compared to other acyl chlorides.
Propriétés
Numéro CAS |
137169-34-7 |
|---|---|
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
2-phenylmethoxybutanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-2-10(11(12)13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clé InChI |
NXIVXFMPYSKULQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)Cl)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


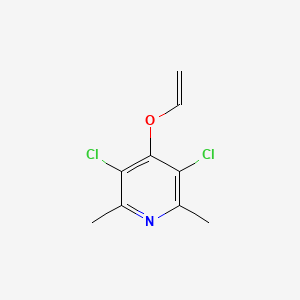
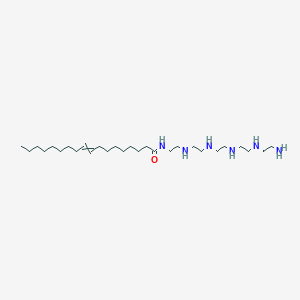
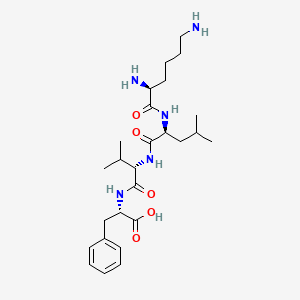
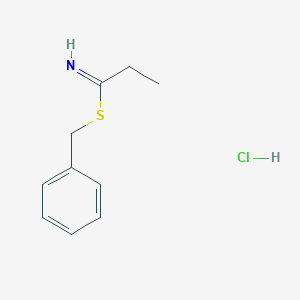
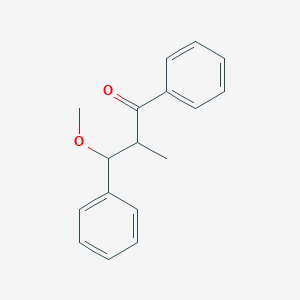
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
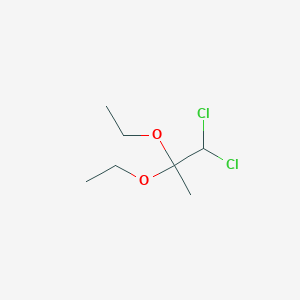
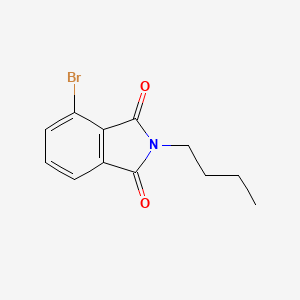
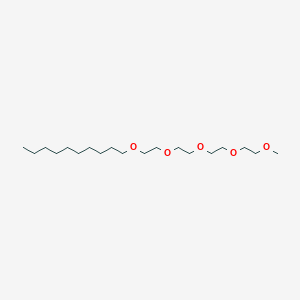
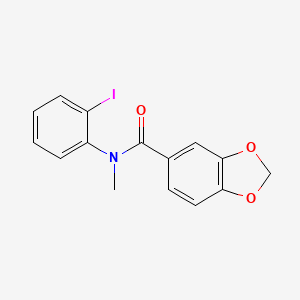

![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
